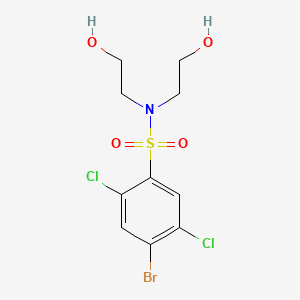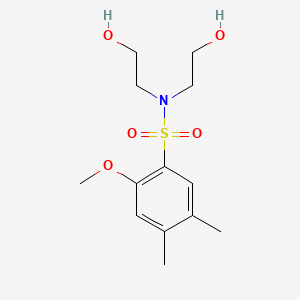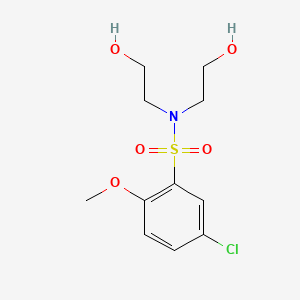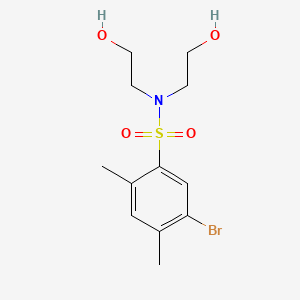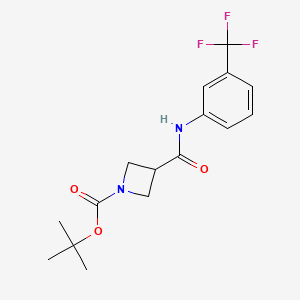
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has been shown to reduce the development of neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is its potential as a therapeutic agent for the treatment of neuropathic pain. Additionally, its anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs. However, one limitation of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is the lack of understanding of its mechanism of action, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential applications. Another direction is to study its effects on other diseases and conditions, such as cancer and autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate for therapeutic use.
Conclusion:
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate for therapeutic use.
Métodos De Síntesis
The synthesis method of Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate involves the reaction between tert-butyl 4-aminobutanoate and 3-(trifluoromethyl)benzoyl chloride in the presence of triethylamine. The reaction yields Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate as a white solid with a yield of 70-80%.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has been studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate has been shown to have potential as a therapeutic agent for the treatment of neuropathic pain.
Propiedades
IUPAC Name |
tert-butyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-8-10(9-21)13(22)20-12-6-4-5-11(7-12)16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQOUINRUUVXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((3-(trifluoromethyl)phenyl)carbamoyl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

